REACTION_CXSMILES
|
[N-:1]=[N+:2]=[N-:3].[Na+].[NH2:5][C:6]1[N:14]=[C:13]2[C:9]([NH:10][CH:11]=[N:12]2)=[C:8](Cl)[N:7]=1>O.CS(C)=O>[NH2:5][C:6]1[N:14]=[C:13]2[C:9]([NH:10][CH:11]=[N:12]2)=[C:8]([N:1]=[N+:2]=[N-:3])[N:7]=1 |f:0.1|
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Name
|
|
Quantity
|
14.08 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
28.27 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=C2NC=NC2=N1)Cl
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
280 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
1.3 L
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated at 100°-110° C. for 24 h
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
the resulting suspension was cooled
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=C2NC=NC2=N1)N=[N+]=[N-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.11 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |